4-Propanoylphenyl 4-butoxybenzoate
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Overview
Description
4-Propanoylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C20H22O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 4-butoxybenzoate typically involves the esterification of 4-propanoylphenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Propanoylphenyl 4-butoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Propionylphenyl 4-butoxybenzoate
- 4-(2-(2-(4-(BENZYLOXY)PHENOXY)PROPANOYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
- 2-METHOXY-4-(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
Uniqueness
4-Propanoylphenyl 4-butoxybenzoate stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of propanoyl and butoxybenzoate groups allows for versatile applications and interactions in various scientific fields .
Properties
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source
|
Record name | STK142165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-65-9 |
Source
|
Record name | STK142165 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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